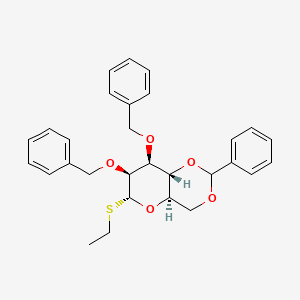

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside

説明

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is a complex organic compound primarily used in carbohydrate chemistry. It is known for its role in the synthesis of β-mannopyranosides, which are important in various biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside typically involves multiple stepsThe benzylidene and benzyl groups are used as protecting groups to ensure selective reactions at specific sites on the mannopyranoside ring .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories due to the complexity and precision required in its synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity .

化学反応の分析

Types of Reactions

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be used to convert the thio group into a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the benzylidene and benzyl protecting groups.

Substitution: The thio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include β-mannopyranosides and other derivatives that are useful in further synthetic applications .

科学的研究の応用

Synthesis of Glycosides

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is primarily utilized in the synthesis of β-mannopyranosides through the sulfoxide method. This approach allows for the efficient formation of glycosidic bonds under mild conditions. The compound acts as a glycosyl donor in reactions with various nucleophiles to produce diverse glycosides.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities. For example:

- Antimicrobial Activity : Certain derivatives have shown promise as antimicrobial agents against various pathogens.

- Anticancer Properties : Studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in developing new anticancer drugs.

Carbohydrate Chemistry Studies

The compound serves as a valuable intermediate in carbohydrate chemistry for studying glycosidic bond formation and the stereochemistry involved in glycoside synthesis. Its ability to form stable intermediates makes it an excellent candidate for mechanistic studies in carbohydrate chemistry.

Case Study 1: Synthesis of β-Mannopyranosides

In a study published by Srivastava et al., Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside was used to synthesize various β-mannopyranosides. The authors reported high yields and selectivity in the reactions conducted under optimized conditions. The study highlighted the importance of this compound as a versatile building block in carbohydrate synthesis .

Case Study 2: Antimicrobial Activity Assessment

A research paper evaluated the antimicrobial properties of several thio-glycosides derived from Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside. The findings indicated that specific modifications to the structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Glycoside Synthesis | Synthesis of β-mannopyranosides | Srivastava et al., 2010 |

| Medicinal Chemistry | Antimicrobial and anticancer activities | Various studies |

| Carbohydrate Chemistry | Mechanistic studies on glycosidic bond formation | Internal research findings |

作用機序

The mechanism of action of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside involves its role as a glycosyl donor. The thio group facilitates the formation of glycosidic bonds, which are crucial in the synthesis of β-mannopyranosides. The compound interacts with specific enzymes and proteins, enabling the transfer of sugar moieties to target molecules .

類似化合物との比較

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is unique due to its specific protecting groups and thio functionality. Similar compounds include:

Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside: Used as a glycosyl donor in the synthesis of GlcNAc-containing oligosaccharides.

Methyl α-D-mannopyranoside: Used in the synthesis of iminosugars and as a competitor inhibitor in biological studies.

These compounds share similar functionalities but differ in their specific applications and structural features.

生物活性

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside (CAS Number: 188357-34-8) is a complex thio-glycoside with significant potential in glycosylation reactions and various biological applications. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.

- Molecular Formula : C29H32O6S

- Molecular Weight : 508.63 g/mol

- IUPAC Name : (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

- SMILES Notation : CC(S(=O)O)[C@H]1O[C@@H]2COC(O[C@H]2C@H[C@@H]1OCc4ccccc4)c5ccccc5

This compound is notable for its sulfoxide functionality which plays a critical role in the selectivity of glycosylation reactions.

Synthesis and Selectivity

The synthesis of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside typically involves the use of thioglycosides and sulfoxides. Research indicates that the presence of the 4,6-O-benzylidene group significantly enhances β-selectivity during glycosylation reactions. This selectivity is attributed to the steric and electronic effects of the protecting groups used in the synthesis process.

Key Findings from Research

-

Glycosylation Reactions :

- The compound demonstrates high β-selectivity when used as a donor in glycosylation reactions with alcohols after activation with reagents such as trifluoromethanesulfonic anhydride .

- The selectivity is influenced by the configuration at C2; variations in this configuration lead to different stereochemical outcomes in glycosylation .

-

Biological Applications :

- Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside has been investigated for its potential as a building block in the synthesis of complex carbohydrates which are crucial in various biological processes.

- Its derivatives have shown promise in anti-cancer research due to their ability to modulate biological pathways involved in cell proliferation and apoptosis.

Biological Activity

The biological activity of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines. |

| Glycosylation Agent | Functions as an efficient donor in glycosylation reactions leading to the formation of biologically relevant oligosaccharides. |

| Modulation of Biological Pathways | Influences pathways related to cell growth and differentiation through carbohydrate interactions. |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies :

- Glycoside Synthesis :

特性

IUPAC Name |

(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBLGLZAAWCNMD-LNZDFARISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747755 | |

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218937-71-4 | |

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。